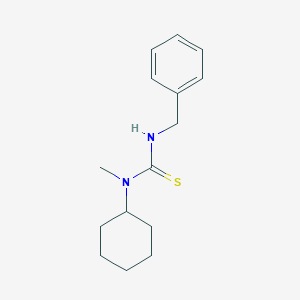

![molecular formula C21H29N3O3 B5505842 2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves a series of steps including the reaction of benzenesulfonyl chloride with ethyl isonipecotate to produce intermediate compounds, which are then reacted with different N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and polar aprotic solvent to yield the target compounds. These synthesis processes are crucial for producing oxadiazole compounds with potential biological activities (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure and characterization of these compounds are typically confirmed through various spectroscopic techniques, including 1H NMR, IR, and mass spectral data. Crystal structure studies and DFT calculations provide insights into the reactive sites for electrophilic and nucleophilic reactions, as well as the nature of intermolecular contacts (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions of oxadiazole derivatives often involve interactions with various reagents to produce a wide range of biological activities. The synthesis process itself, including the specific reagents and conditions used, greatly influences the chemical properties of the final compounds. These reactions are foundational for exploring the chemical diversity and potential applications of oxadiazole derivatives.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are influenced by the molecular structure and substituents of the oxadiazole derivatives. The arrangement of molecular chains and intermolecular interactions, such as hydrogen bonds and π-π stacking, significantly affect these properties. Studies have shown that crystals of certain derivatives are stable under ambient conditions, attributed to spatial isolation by aromatic moieties (Wang et al., 2006).

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on 1,3,4-oxadiazole derivatives demonstrates their significance in chemical synthesis, highlighting their diverse biological activities and potential in creating novel compounds with enhanced properties. For example, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, elucidating their structures and evaluating their antibacterial efficacy, demonstrating moderate to significant activity (Khalid et al., 2016). This research contributes to the understanding of the chemical synthesis and potential applications of oxadiazole derivatives in medicinal chemistry.

Photoluminescent Properties

The study of oxadiazole derivatives extends into the field of materials science, particularly in the development of novel photoluminescent materials. For instance, Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives with cholesteric and nematic mesophases, investigating their phase behaviors and photoluminescent properties. These compounds displayed significant blue fluorescence emissions, suggesting their utility in optoelectronic devices and materials science (Han et al., 2010).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of 1,3,4-oxadiazole derivatives have also been extensively explored. Wardkhan et al. (2008) investigated the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities against various pathogens. This research highlights the potential of oxadiazole and thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008). Additionally, Mallesha et al. (2014) screened 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for antioxidant activity, identifying compounds with significant radical scavenging capabilities. These findings suggest the potential of oxadiazole derivatives in combating oxidative stress and related disorders (Mallesha et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-15-22-19(27-23-15)14-17-8-11-24(12-9-17)20(25)18-6-4-5-16(13-18)7-10-21(2,3)26/h4-6,13,17,26H,7-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIGSRUMJOARRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

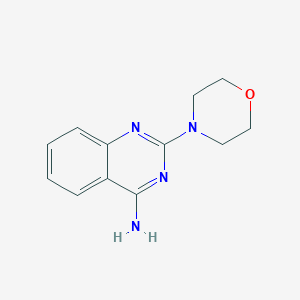

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

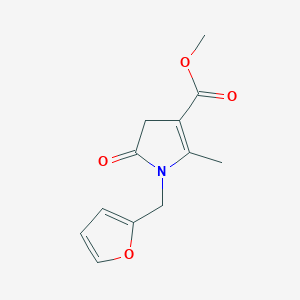

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

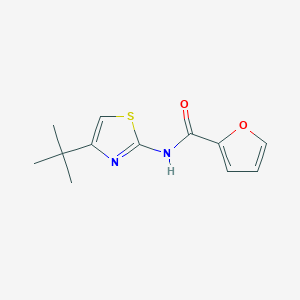

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)